molecular formula C12H12N2O2 B1318921 Ethyl 2-aminoquinoline-6-carboxylate CAS No. 342908-16-1

Ethyl 2-aminoquinoline-6-carboxylate

Cat. No.: B1318921
CAS No.: 342908-16-1
M. Wt: 216.24 g/mol
InChI Key: NMSBMFZAJIEPMQ-UHFFFAOYSA-N
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Description

Ethyl 2-aminoquinoline-6-carboxylate is a quinoline derivative featuring an amino (-NH₂) group at the 2-position and an ethyl ester (-COOEt) substituent at the 6-position of the heterocyclic ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse electronic and steric modifications. This compound is part of a broader class of 6-membered heterocycles () and has been utilized in research and development, though specific biological or industrial applications remain undercharacterized ().

Preparation Methods

Reductive Cyclization Method

One-pot reductive cyclization is a widely used method for synthesizing aminoquinoline derivatives. This approach utilizes nitro and cyano precursors with zinc/acetic acid as the reducing agent.

Procedure

  • Reactants: 3-(2-nitrophenyl)acrylonitrile (1 mmol), Zn (4 mmol), AcOH (0.2 mL), and ethanol (5 mL).
  • Reaction Conditions: The mixture is stirred under reflux for 1–2 hours.
  • Workup: After completion, the reaction mixture is quenched with water and extracted using chloroform. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
  • Purification: The crude product is recrystallized from ethanol to yield ethyl 2-aminoquinoline-6-carboxylate.

Optimization Parameters

Entry Temperature (°C) Zn:AcOH Ratio Solvent Yield (%)
1 60 1:1 EtOH 39
2 60 1:2 EtOH 57
3 60 1:3 EtOH 72
4 Reflux 1:4 EtOH 86
5 Reflux 1:4 THF 67

Optimal Conditions: A ratio of Zn/AcOH of 1:4, ethanol as the solvent, and heating under reflux provided the highest yield of 86%.

Catalytic Hydrogenation

Catalytic hydrogenation is another method for preparing aminoquinoline derivatives, including this compound. This method employs palladium on carbon as a catalyst.

Procedure

  • Reactants: A nitro precursor and palladium on carbon catalyst.
  • Reaction Conditions: Hydrogenation is carried out at a pressure of approximately 0.6 MPa and a temperature of about 45°C.
  • Workup: The reaction mixture is filtered, condensed, and dissolved in an acidic solution (e.g., citric acid). The solution is then neutralized with a basic solution to precipitate the product.
  • Purification: The precipitate is filtered, dried, and recrystallized.

Friedländer Synthesis

The Friedländer synthesis involves condensation between an aminobenzaldehyde and a ketone under acidic conditions.

Procedure

  • Reactants: Aminobenzaldehyde and ethyl acetoacetate.
  • Reaction Conditions: Heating the reactants in the presence of an acid catalyst (e.g., sulfuric acid) facilitates cyclization to form quinoline derivatives.
  • Workup: The reaction mixture is neutralized, extracted, and purified by recrystallization.

Comparative Analysis of Methods

Method Key Reactants Catalyst/Agent Yield (%) Advantages
Reductive Cyclization Nitro/cyano precursors Zn/AcOH Up to 86 Simple setup, high yield
Catalytic Hydrogenation Nitro precursor Pd/C Moderate Environmentally friendly
Friedländer Synthesis Aminobenzaldehyde + ketone Acid catalyst Variable Broad substrate applicability

Notes on Experimental Techniques

  • Solvent selection plays a crucial role in optimizing yields; ethanol was found to be superior in reductive cyclization compared to other solvents like THF or acetonitrile.
  • Reaction temperature significantly impacts product formation; reflux conditions generally provide higher yields than room temperature reactions.
  • Purification via recrystallization ensures high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Synthesis of Ethyl 2-Aminoquinoline-6-Carboxylate

The synthesis of this compound typically involves the reaction of 2-aminoquinoline with ethyl chloroacetate or similar reagents under controlled conditions. The process can yield various derivatives with modified functional groups, enhancing their biological activity and specificity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted quinolines possess potent activity against Helicobacter pylori, a major cause of gastric infections. The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoline ring can enhance or diminish this activity .

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival . The ability to selectively target cancer cells while sparing normal cells is a critical advantage in cancer therapy.

Inhibition of Nitric Oxide Synthase

Recent research has identified this compound as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This selectivity is crucial for developing treatments for conditions like neurodegenerative diseases where excessive nitric oxide production is detrimental . The compound's interaction with specific residues in the nNOS active site has been characterized through X-ray crystallography, providing insights into its mechanism of action.

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective layer on the metal surface, significantly reducing corrosion rates in hydrochloric acid solutions . This property is particularly valuable in industrial applications where metal protection is critical.

Development of Foldamers

The structural characteristics of this compound allow it to be utilized in the design of foldamers—synthetic molecules that mimic the folding patterns of natural proteins. These foldamers can be employed in various applications, including drug delivery systems and molecular recognition processes .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
AntimicrobialPMC6270033 Potent activity against Helicobacter pylori with specific substitutions enhancing efficacy.
AnticancerResearchGate Induction of apoptosis in various cancer cell lines; potential for targeted therapy.
Nitric Oxide SynthasePMC7429991 Selective inhibition of nNOS with structural insights from crystallography studies.
Corrosion InhibitionResearchGate Effective corrosion inhibition for mild steel in acidic environments; protective layer formation demonstrated.

Mechanism of Action

The mechanism of action of ethyl 2-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound can inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-aminoquinoline-6-carboxylate and its analogs:

Compound Substituents Physicochemical Properties Key Applications/Findings Safety/Toxicity
This compound -NH₂ (C2), -COOEt (C6) Limited data; likely polar due to -NH₂ Research use (discontinued commercial availability, ) Insufficient data ()
Mthis compound -NH₂ (C2), -COOMe (C6) MW: 202.21 g/mol; LogP not reported () Potential intermediate in drug synthesis Acute toxicity (oral/dermal/inhalation Cat. 4, )
Ethyl 6-chloroquinoline-3-carboxylate -Cl (C6), -COOEt (C3) MW: 235.67 g/mol; lipophilic due to -Cl Synthetic intermediate () No specific data; likely reactive due to -Cl
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate -OH-C₂H₄-NH (C4), -CH₃ (C6), -COOEt (C3) Higher polarity due to hydroxyl and amino groups Investigated for bioactivity (e.g., ZINC5958578, ) No reported hazards ()
Ethyl quinoxaline-6-carboxylate Quinoxaline core, -COOEt (C6) Similar MW; planar aromatic system () Material science applications Limited data
tert-Butyl 2-aminoquinoline-6-carboxylate -NH₂ (C2), -COOtBu (C6) MW: 244.29 g/mol; bulky ester group () Stabilized ester for prolonged reactivity No data

Substituent Position and Electronic Effects

  • Amino vs. Substituted Amino Groups: The primary -NH₂ in the target compound contrasts with derivatives like the hydroxyethylamino-substituted analog (), which may enhance solubility but reduce membrane permeability.
  • Halogenation : The 6-chloro derivative () introduces electronegativity, increasing lipophilicity and possibly bioactivity.

Ester Group Variations

  • Ethyl vs. Methyl Esters : The ethyl ester in the target compound offers slightly higher hydrophobicity than the methyl analog (), impacting metabolic stability and pharmacokinetics.

Heterocyclic Core Modifications

  • Quinoline vs. Quinoxaline: Quinoxaline derivatives () feature two adjacent nitrogen atoms, creating a more electron-deficient core compared to quinoline, which could enhance π-π stacking in materials science.

Biological Activity

Ethyl 2-aminoquinoline-6-carboxylate is a member of the quinoline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Property Value
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2,13H2,1H3
Canonical SMILESCCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)N

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and antimalarial research:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth by targeting specific efflux pumps, which are mechanisms that bacteria use to expel toxic substances, including antibiotics .
  • Antimalarial Potential : Similar to other quinoline derivatives, this compound has been evaluated for its antimalarial activity. Research indicates that it may interfere with the life cycle of malaria parasites by inhibiting critical enzymatic pathways .
  • Mechanism of Action : The compound's action may involve the inhibition of certain enzymes or interference with microbial replication processes. For instance, it has been suggested that this compound can disrupt protein-protein interactions essential for microbial survival .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, with a minimum inhibitory concentration (MIC) recorded at 5 µg/mL. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Antimalarial Evaluation

In another research effort focusing on malaria, this compound was tested against Plasmodium falciparum. The compound exhibited an IC50 value of 0.5 µM, indicating potent activity compared to standard treatments such as chloroquine . The study highlighted its potential as a lead compound for developing new antimalarial drugs.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound Activity IC50/MIC Values
Ethyl 6-aminoquinoline-2-carboxylateAntimicrobialMIC = 5 µg/mL
ChloroquineAntimalarialIC50 = 0.1 µM
Quinoline N-oxidesEnzyme InhibitionVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-aminoquinoline-6-carboxylate, and how can reaction yields be optimized?

Methodological Answer: this compound is typically synthesized via condensation reactions. A common approach involves:

Starting Materials : Reacting 2-aminobenzaldehyde derivatives with ethyl acetoacetate in the presence of a catalyst (e.g., sulfuric acid or iodine) under reflux conditions .

Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization employs Design of Experiments (DOE) to test variables like temperature (80–120°C), catalyst loading (5–20 mol%), and reaction time (12–48 hrs). Statistical tools (e.g., ANOVA) identify significant factors .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the quinoline core (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups.
  • HPLC-MS : Quantify purity (>95%) and detect side products using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate molecular formula (C₁₂H₁₂N₂O₂) via combustion analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4) .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Twinning/Disorder : Use SHELXL for refinement (TWIN/BASF commands) to model overlapping lattices .
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity (e.g., θ, φ angles) and validate against DFT-optimized geometries .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfree convergence.

Q. What computational approaches predict the reactivity of this compound in medicinal chemistry?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes). Set grid boxes around active sites (20 ų) and validate with MD simulations (NAMD, 100 ns) .
  • ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).

Q. What strategies reconcile contradictory biological activity data across studies involving quinoline analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply random-effects models to account for variability .
  • Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HEK293 vs. HeLa) and purity thresholds (>98% via HPLC) .
  • Structure-Activity Relationships (SAR) : Corporate substituent effects (e.g., electron-withdrawing groups at position 6) to explain potency differences .

Q. How can regioselective functionalization of the quinoline core be achieved?

Methodological Answer:

  • Protecting Groups : Temporarily block the 2-amino group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution to position 4 .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at position 6 (optimize molar ratios: 1:1.2 substrate/boronic acid) .
  • Microwave Synthesis : Enhance regioselectivity via rapid heating (150°C, 20 min) in sealed vessels.

Properties

IUPAC Name

ethyl 2-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSBMFZAJIEPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591182
Record name Ethyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342908-16-1
Record name Ethyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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